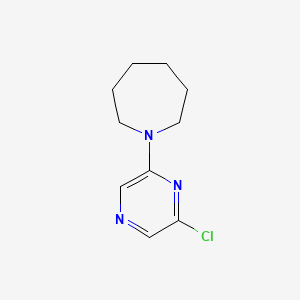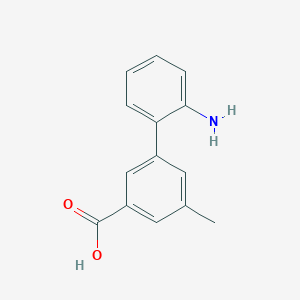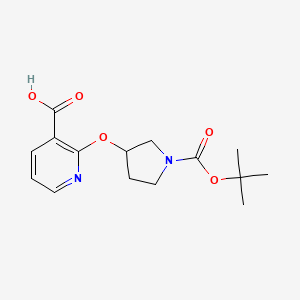
1-(6-Chloropyrazin-2-yl)azepane
説明
“1-(6-Chloro-2-pyrazinyl)azepane” is a synthetic molecule that belongs to a class of chemical compounds called pyrazines. It has a CAS Number of 1138220-46-8 . The molecular weight of this compound is 211.69 .
Molecular Structure Analysis
The InChI code for “1-(6-Chloro-2-pyrazinyl)azepane” is1S/C10H14ClN3/c11-9-7-12-8-10 (13-9)14-5-3-1-2-4-6-14/h7-8H,1-6H2 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms. Physical and Chemical Properties Analysis
“1-(6-Chloro-2-pyrazinyl)azepane” is a powder at room temperature . The storage temperature is 4 degrees Celsius .科学的研究の応用
Azepanium Ionic Liquids
Belhocine et al. (2011) described the synthesis of a new family of room temperature ionic liquids starting from azepane. This work highlights the transformation of azepane into tertiary amines and further into quaternary azepanium salts. These salts show promise as alternatives to electrolytes based on volatile organic compounds due to their wide electrochemical windows, potentially impacting battery technology and green chemistry practices (Belhocine et al., 2011).
Cholinesterase Inhibitory Compounds
Elumalai et al. (2016) explored novel pyrazinamide condensed azetidinones for their cholinesterase inhibitory activities. This research presents a pharmacological application where the compounds demonstrated varying degrees of inhibition against acetyl and butyl cholinesterase enzymes, suggesting potential therapeutic uses for neurodegenerative diseases (Elumalai et al., 2016).
Organic Synthesis and Catalysis
Guo et al. (2014) achieved regio- and enantioselective annulation reactions between enals and azoalkenes, leading to the synthesis of 1,2-diazepine derivatives. These reactions underscore the versatility of azepane derivatives in organic synthesis, enabling the creation of compounds with significant stereochemical complexity (Guo et al., 2014).
Heterocyclic Chemistry
Castillo et al. (2016) developed a microwave-assisted methodology for synthesizing 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines, showcasing the role of azepane derivatives in constructing complex heterocyclic structures that could serve as intermediates for further chemical syntheses (Castillo et al., 2016).
Green Chemistry and Catalysis
Hasaninejad et al. (2013) reported the use of a silica-supported ionic liquid catalyst derived from azepane for the synthesis of benzo[b]pyran derivatives. This study exemplifies the integration of azepane derivatives in developing environmentally benign catalysts for organic transformations (Hasaninejad et al., 2013).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These codes indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
1-(6-chloropyrazin-2-yl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c11-9-7-12-8-10(13-9)14-5-3-1-2-4-6-14/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIUWWQVYQXMQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CN=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-BROMO-5,6-DIHYDROBENZO[F]IMIDAZO[1,2-D][1,4]OXAZEPINE](/img/structure/B1527725.png)






![4,8-dioctoxythieno[2,3-f][1]benzothiole](/img/structure/B1527736.png)

![3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1527741.png)




